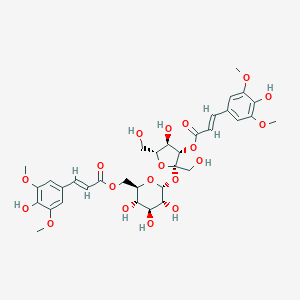![molecular formula C20H20N2O4S B236686 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in 1998 and has since been investigated for its potential as a cancer treatment.
Wirkmechanismus
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide activates the immune system by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. It also inhibits the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells, the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to induce tumor cell death and activate the immune system. However, it also has limitations, such as its poor solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer drugs
2. Developing new formulations to improve its solubility and bioavailability
3. Studying its effects on other types of cancer and in preclinical models
4. Investigating its potential as an immunotherapy for cancer treatment
5. Exploring its mechanism of action in more detail to better understand its anti-tumor properties.
Synthesemethoden
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride, and subsequent reaction with 3-methylphenol and chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been studied for its anti-tumor properties in various cancer types, including lung, breast, and colon cancer. It has been shown to induce tumor cell death through the activation of the immune system and inhibition of tumor blood vessel formation.
Eigenschaften
Produktname |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C20H20N2O4S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-4-6-15(9-13)26-11-19(23)22-20-21-16(12-27-20)14-7-8-17(24-2)18(10-14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
XEUPWFSSCWXNLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

